1-Methoxy-2-(3-methoxypropoxy)-4-[(3-hydroxy-(2R)-isopropyl)propyl]benzene
1-Methoxy-2-(3-methoxypropoxy)-4-[(3-hydroxy-(2R)-isopropyl)propyl]benzene
Brand Name:
Vulcanchem
CAS No.:
172900-70-8
VCID:
VC0132573
InChI:
InChI=1S/C17H28O4/c1-13(2)15(12-18)10-14-6-7-16(20-4)17(11-14)21-9-5-8-19-3/h6-7,11,13,15,18H,5,8-10,12H2,1-4H3/t15-/m0/s1
SMILES:
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CO
Molecular Formula:
C17H28O4
Molecular Weight:
296.4 g/mol
1-Methoxy-2-(3-methoxypropoxy)-4-[(3-hydroxy-(2R)-isopropyl)propyl]benzene
CAS No.: 172900-70-8
Reference Standards
VCID: VC0132573
Molecular Formula: C17H28O4
Molecular Weight: 296.4 g/mol
CAS No. | 172900-70-8 |
---|---|
Product Name | 1-Methoxy-2-(3-methoxypropoxy)-4-[(3-hydroxy-(2R)-isopropyl)propyl]benzene |
Molecular Formula | C17H28O4 |
Molecular Weight | 296.4 g/mol |
IUPAC Name | (2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutan-1-ol |
Standard InChI | InChI=1S/C17H28O4/c1-13(2)15(12-18)10-14-6-7-16(20-4)17(11-14)21-9-5-8-19-3/h6-7,11,13,15,18H,5,8-10,12H2,1-4H3/t15-/m0/s1 |
Standard InChIKey | UAPTTWMKOMYVNB-HNNXBMFYSA-N |
Isomeric SMILES | CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)CO |
SMILES | CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CO |
Canonical SMILES | CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CO |
Synonyms | (R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-ol; (R)-4-Methoxy-3-(3-methoxypropoxy)-β-(1-methylethyl)-benzenepropanol; |
PubChem Compound | 9835828 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume